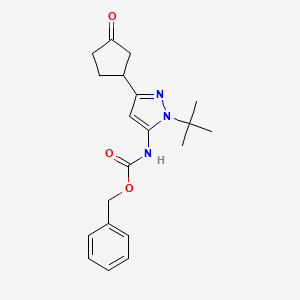

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate

Beschreibung

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate (CAS: 2460255-78-9) is a pyrazole-based carbamate derivative characterized by a tert-butyl group at the 1-position of the pyrazole ring, a 3-oxocyclopentyl substituent at the 3-position, and a benzyl carbamate moiety at the 5-position. Its molecular formula is C₂₀H₂₅N₃O₃ (assuming the 3-oxocyclopentyl group), with a molecular weight of ~355.4 g/mol. The compound is commercially available for research purposes, with pricing varying by quantity (e.g., 1g for €189, 10g for €827).

Eigenschaften

IUPAC Name |

benzyl N-[2-tert-butyl-5-(3-oxocyclopentyl)pyrazol-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15H,9-11,13H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMHACWNZMLJQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2CCC(=O)C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The cyclopentanone moiety is often incorporated through aldol condensation or Michael addition reactions. Finally, the benzyl carbamate group is introduced through carbamoylation reactions using benzyl chloroformate and amines .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzyl chloroformate, amines, and other nucleophiles.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various carbamate derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate, with the CAS number 2460255-78-9, is a compound that has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its chemical properties, biological activities, and relevant case studies.

Anticancer Activity

Recent studies have indicated that Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate exhibits promising anticancer properties. Research has shown that compounds with pyrazole moieties can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, a study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Preliminary data suggest that Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases .

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound. Research into pyrazole derivatives has revealed their ability to protect neuronal cells from oxidative stress and apoptosis. Studies are ongoing to evaluate the efficacy of Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed that treatment with Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential application in inflammatory conditions .

Wirkmechanismus

The mechanism of action of benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Synthetic Methods : The target compound and its analogues are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki reactions) and carbamate formation.

- Biological Activity : While direct data for the target compound are lacking, structural analogues show diverse activities:

- Physicochemical Properties :

Biologische Aktivität

Benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate, with the Chemical Abstracts Service (CAS) number 2460255-78-9, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and research findings related to its activity.

Molecular Characteristics

- IUPAC Name : Benzyl N-[2-tert-butyl-5-(3-oxocyclopentyl)pyrazol-3-yl]carbamate

- Molecular Formula : CHNO

- Molecular Weight : 355.43 g/mol

- Canonical SMILES : CC(C)(C)N1C(=CC(=N1)C2CCC(=O)C2)NC(=O)OCC3=CC=CC=C3

- InChI Key : PCMHACWNZMLJQH-UHFFFAOYSA-N

The biological activity of benzyl carbamate derivatives often involves interactions with various biological targets, including enzymes and receptors. Research indicates that compounds in this class may exhibit:

- Antioxidant Properties : Potential to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Modulation of inflammatory pathways may contribute to therapeutic effects in chronic inflammatory diseases.

- Antimicrobial Activity : Some studies suggest efficacy against a range of pathogens.

Case Studies and Experimental Data

- Antioxidant Activity

-

Anti-inflammatory Effects

- Research on related compounds showed inhibition of pro-inflammatory cytokines in vitro, suggesting that benzyl carbamate derivatives could modulate immune responses effectively .

- Antimicrobial Studies

Comparative Analysis

The following table summarizes the biological activities observed in benzyl (1-(tert-butyl)-3-(3-oxocyclopentyl)-1H-pyrazol-5-yl)carbamate compared to other known compounds:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Antimicrobial Activity |

|---|---|---|---|

| Benzyl Carbamate | Moderate | Significant | Moderate |

| Pyrazole Derivative A | High | Moderate | High |

| Pyrazole Derivative B | Low | Significant | Low |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.